

Technical Support Center: Refinement of Krypton-85 Measurement by Liquid Scintillation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-85**

Cat. No.: **B077114**

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their **Krypton-85** (^{85}Kr) measurement by liquid scintillation counting (LSC).

Troubleshooting Guide

This guide addresses common issues encountered during ^{85}Kr measurement by LSC in a question-and-answer format.

Question: My measured counts per minute (CPM) are unexpectedly low. What are the potential causes and solutions?

Answer: Low CPM readings are a frequent issue and can often be attributed to a phenomenon known as quenching. Quenching is any process that reduces the efficiency of the energy transfer from the beta particle emitted by ^{85}Kr to the photomultiplier tubes (PMTs) of the LSC.^[1] There are two primary types of quenching:

- **Chemical Quench:** This occurs when substances in the sample interfere with the transfer of energy from the solvent molecules to the scintillator molecules in the cocktail.^{[1][2]}
- **Color Quench:** This happens when colored components in the sample absorb the photons of light produced by the scintillator before they reach the PMTs.^{[1][2]}

Solutions:

- Sample Purity: Ensure the krypton gas sample is of high purity. Impurities can act as chemical quenching agents.
- Cocktail Selection: Use a high-efficiency liquid scintillation cocktail specifically designed for non-aqueous or gaseous samples. Cocktails like Ultima Gold™ are often recommended for their quench resistance.[\[3\]](#)
- Quench Correction: It is crucial to employ a quench correction method to determine the true disintegrations per minute (DPM) from your measured CPM. Common methods include the Internal Standard method, the Channels Ratio method, and the External Standard method.
[\[2\]](#)

Question: I am observing unusually high background counts in my measurements. What could be the cause and how can I reduce it?

Answer: High background counts can significantly impact the accuracy of low-level ^{85}Kr measurements. Several factors can contribute to this issue:

- Instrumental Background: All LSC instruments have an inherent background due to electronic noise and naturally occurring radioactive isotopes in the detector components.[\[4\]](#) Commercial liquid scintillation counters typically have background rates of about 1 count per minute, while specialized ultra-low background counters can achieve rates of 0.007–0.07 counts per minute.[\[5\]](#)
- Environmental Radiation: Cosmic radiation and naturally occurring radioactivity in the surrounding environment can contribute to the background.[\[6\]](#) Locating the LSC in a well-shielded area, such as a basement or an underground laboratory, can significantly reduce this.
- Contaminated Vials or Cocktail: The scintillation vials or the cocktail itself may be contaminated with radioactive substances. Using new, low-background glass or plastic vials is recommended.
- Chemiluminescence: This is a chemical reaction within the sample vial that produces light, leading to false counts. It is more common in aqueous samples but can sometimes occur.[\[7\]](#)

- Radon Fluctuation: The presence of radon gas in the laboratory can cause fluctuations in the background count rate, especially if ventilation is not consistent.[6]

Solutions:

- Background Subtraction: Always measure the background of a "blank" vial (containing only the scintillation cocktail) and subtract this from your sample counts.
- Shielding: Utilize the passive shielding of the LSC instrument and consider additional external shielding if necessary.
- Dark Adaptation: Allow the prepared samples to sit in the dark within the counter for a period before counting to reduce any phosphorescence or chemiluminescence.
- Consistent Ventilation: Maintain consistent ventilation in the laboratory to minimize fluctuations in radon levels.[6]

Question: My results are not reproducible. What factors could be causing this variability?

Answer: Lack of reproducibility can stem from inconsistencies in sample preparation and handling.

- Variable Sample Volume: Ensure the volume of krypton gas introduced into each vial is consistent.
- Inconsistent Cocktail Volume: Use a precise dispenser to add the same volume of liquid scintillation cocktail to each vial.
- Phase Separation: If the krypton gas is not fully dissolved or is partitioning into a headspace, it can lead to variable counting geometries.[8] Gently swirling the vial after sealing can help ensure proper mixing.
- Static Electricity: Static charges on the outside of plastic vials can cause spurious counts. Wiping vials with an anti-static cloth can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the principle of **Krypton-85** measurement by liquid scintillation?

A1: The measurement of ^{85}Kr by LSC is based on the detection of the beta particles it emits upon radioactive decay. The krypton gas sample is dissolved in a liquid scintillation cocktail. The energy from the beta particles excites the solvent molecules in the cocktail. This energy is then transferred to scintillator molecules (fluors), which in turn emit photons of light. These light flashes are detected by photomultiplier tubes (PMTs) in the LSC, and the rate of these flashes is proportional to the amount of ^{85}Kr in the sample.[\[1\]](#)

Q2: How do I choose the right liquid scintillation cocktail for **Krypton-85**?

A2: Since krypton is a non-polar gas, a cocktail that is efficient for non-aqueous samples is required. "Safer" cocktails based on solvents like linear alkyl benzene (LAB), phenylxylylethane (PXE), or diisopropylnaphthalene (DIPN) are common choices due to their lower toxicity and vapor pressure compared to classical solvents like toluene and xylene.[\[7\]](#)[\[9\]](#) The Ultima Gold™ series of cocktails are frequently used and are known for their high counting efficiency and quench resistance.[\[3\]](#)

Q3: What is a quench curve and why is it important?

A3: A quench curve is a calibration curve that relates the counting efficiency of your LSC to a quench indicating parameter (QIP).[\[2\]](#)[\[10\]](#) It is essential for accurately converting your measured CPM to the actual disintegration rate (DPM). The curve is generated by measuring a series of standards with a known amount of radioactivity but with increasing amounts of a quenching agent.[\[2\]](#) This allows you to determine the counting efficiency for your unknown samples based on their individual level of quench.

Q4: Can I measure ^{85}Kr without a liquid scintillator?

A4: While LSC is a common and sensitive technique, research has explored the possibility of measuring ^{85}Kr activity by registering the scintillations directly in the krypton gas itself using a liquid scintillation spectrometer. However, the conversion efficiency of krypton scintillators is significantly lower than that of liquid scintillators.[\[11\]](#)[\[12\]](#)

Data Presentation

Table 1: Comparison of Liquid Scintillation Cocktails for Noble Gas Analysis

Cocktail Family	Solvent Type	Key Features for Noble Gas Analysis
Ultima Gold™	Di-isopropylnaphthalene (DIN)	High counting efficiency, excellent quench resistance, low background.[3][13]
Classical Cocktails	Toluene, Xylene, Pseudocumene	High energy transfer efficiency, but higher toxicity and vapor pressure.[7][9]
"Safer" Cocktails	Linear Alkyl Benzene (LAB), Phenylxylylethane (PXE)	Reduced toxicity and flammability, good performance characteristics.[7][9]

Table 2: Typical Background Count Rates in Liquid Scintillation Counters

LSC Type	Shielding/Location	Typical Background (CPM)	Reference
Commercial LSC	Standard benchtop	~1	[5]
Ultra-Low Background LSC	Underground laboratory, extensive shielding	0.007 - 0.07	[5]
Standard LSC	Laboratory with ventilation control	4 - 12 (can fluctuate with radon)	[6]

Experimental Protocols

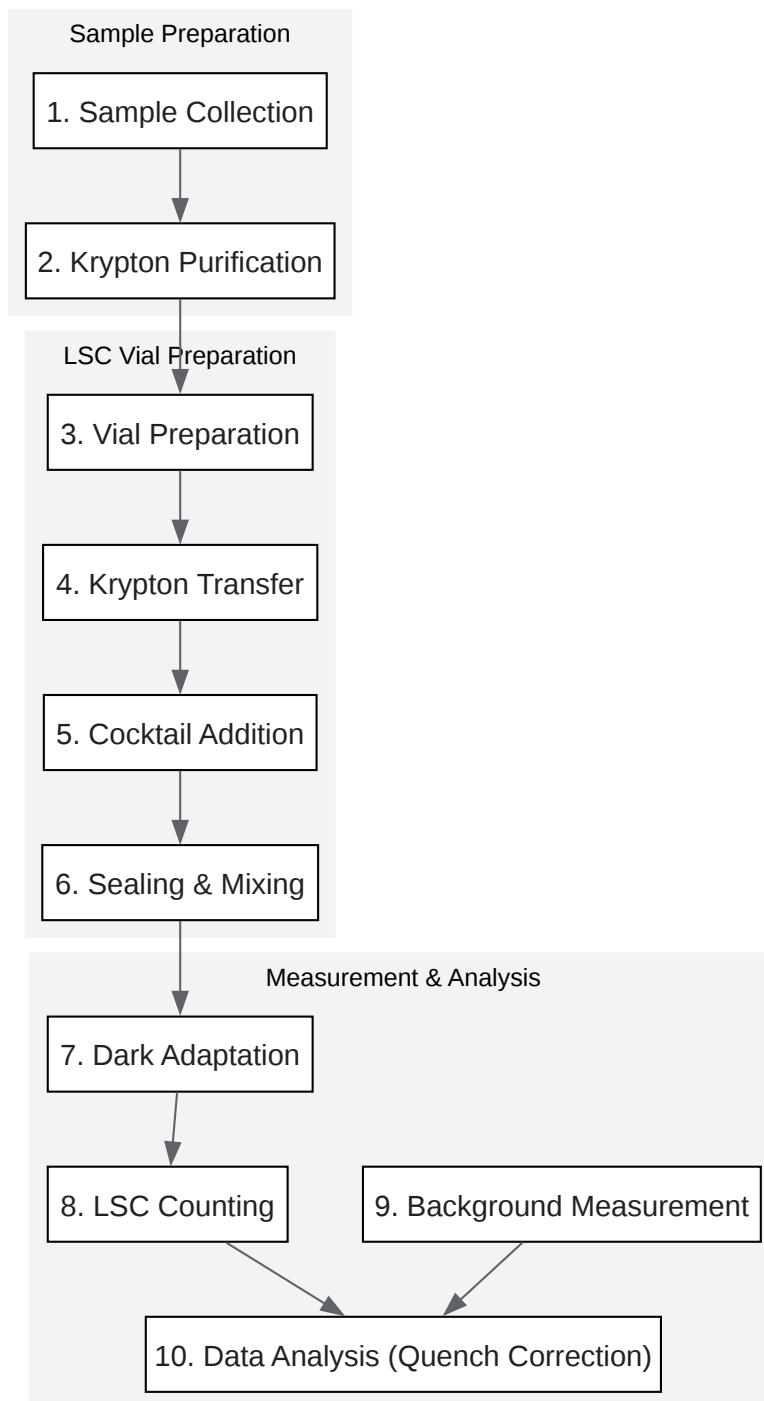
Generalized Protocol for ^{85}Kr Measurement by LSC

This protocol provides a general workflow for the measurement of ^{85}Kr . For more detailed procedures, refer to specific methodologies such as the one developed by Lawrence Livermore National Laboratory.[14]

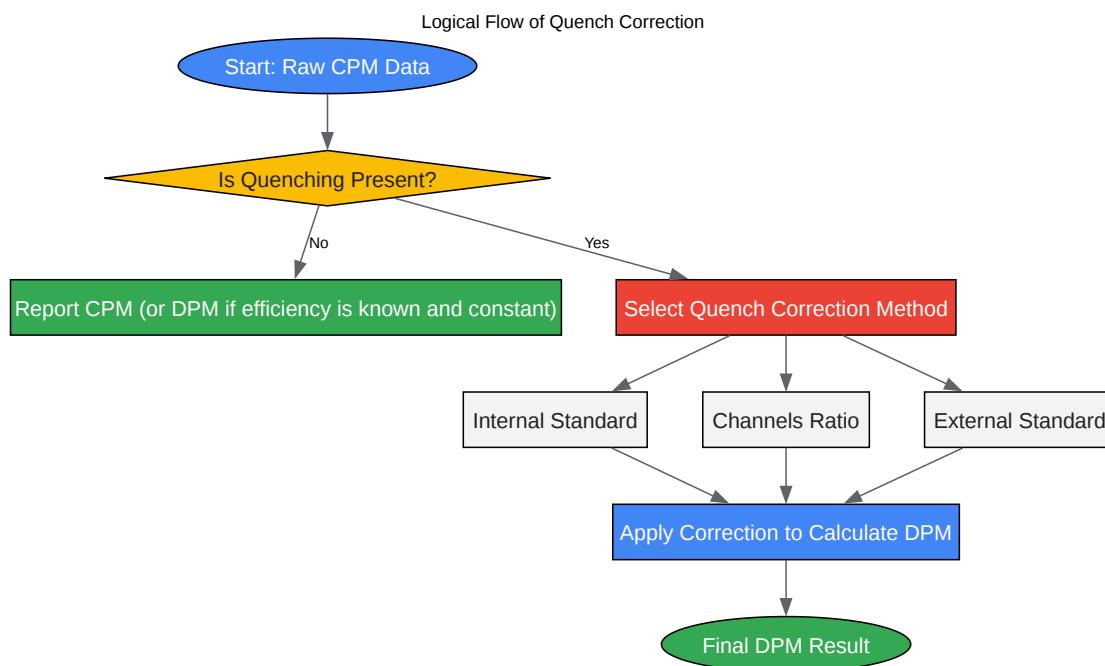
- Sample Collection: Collect the gas sample containing ^{85}Kr . This may involve extraction from a larger matrix, such as groundwater.
- Krypton Purification: Purify the krypton gas from other components of the gas sample using methods like gas chromatography or cryogenic trapping.
- Vial Preparation: Place a new, clean 20 mL low-background glass scintillation vial in a holder.
- Krypton Transfer: Transfer a known volume of the purified krypton gas into the scintillation vial. This is often done under a controlled flow of an inert carrier gas like helium.
- Cocktail Addition: Add a precise volume (e.g., 15 mL) of a suitable liquid scintillation cocktail (e.g., Ultima Gold™ LLT) to the vial.
- Sealing: Immediately cap the vial tightly to prevent the escape of krypton gas.
- Mixing: Gently swirl the vial to ensure the krypton gas is fully dissolved in the cocktail.
- Dark Adaptation: Place the vial in the LSC and allow it to dark-adapt for at least one hour to minimize phosphorescence.
- Counting: Count the sample in the LSC for a sufficient duration to achieve the desired statistical precision.
- Background Measurement: Prepare and count a blank sample containing only the liquid scintillation cocktail to determine the background count rate.
- Data Analysis: Subtract the background CPM from the sample CPM and use a quench correction method to convert the net CPM to DPM.

Mandatory Visualization

Experimental Workflow for Krypton-85 Measurement by LSC

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Caption: A generalized workflow for ^{85}Kr measurement by LSC.



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Caption: Decision-making process for applying quench correction.

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- To cite this document: BenchChem. [Technical Support Center: Refinement of Krypton-85 Measurement by Liquid Scintillation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077114#refinement-of-krypton-85-measurement-by-liquid-scintillation\]](https://www.benchchem.com/product/b077114#refinement-of-krypton-85-measurement-by-liquid-scintillation)

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